characterization of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
characterization of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
An In-Depth Technical Guide to the Characterization of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Abstract
This technical guide provides a comprehensive framework for the chemical (CAS No: 1083246-52-9). As a key heterocyclic building block, particularly in the synthesis of pharmaceutical compounds like histamine H₃ receptor antagonists, rigorous structural confirmation and purity assessment are paramount for its application in research and drug development.[1] This document, designed for researchers, chemists, and quality control specialists, outlines a multi-faceted analytical workflow. We will detail a logical synthetic route, predict the outcomes of primary spectroscopic and chromatographic analyses, and provide field-proven, step-by-step protocols. The causality behind experimental choices is explained to empower scientists to not only replicate but also adapt these methods.
Introduction and Significance
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a disubstituted imidazole derivative. The imidazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including the amino acid histidine. This specific molecule serves as a valuable intermediate in the synthesis of potent and selective ligands for various biological targets. Its most notable application is in the development of histamine H₃ receptor antagonists, which are under investigation for treating a range of neurological disorders such as ADHD, Alzheimer's disease, and narcolepsy.[1]
Given its role as a precursor to active pharmaceutical ingredients (APIs), a complete and unambiguous characterization is not merely an academic exercise; it is a critical requirement for reproducible research and regulatory compliance. This guide establishes a self-validating system of analysis, ensuring the identity, purity, and integrity of the compound.
Proposed Synthesis: Reductive Amination
A robust and common method for synthesizing secondary amines like the target molecule is through reductive amination. This process involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding amine. This approach is favored for its high yields and operational simplicity.
Rationale for Reagent Selection:
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Precursor: 1-methyl-1H-imidazole-4-carboxaldehyde is the logical starting aldehyde.
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Amine Source: Methylamine is used to introduce the N-methyl group.
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride (NaBH₃CN) and does not reduce the starting aldehyde, thus minimizing side reactions.
Experimental Protocol: Synthesis
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Imine Formation:
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To a stirred solution of 1-methyl-1H-imidazole-4-carboxaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq, typically in THF or as the hydrochloride salt).
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If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
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Stir the mixture at room temperature for 1-3 hours to facilitate imine formation. Progress can be monitored by TLC or LC-MS.
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Reduction:
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To the solution containing the presumed imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes to control any mild exotherm.
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Allow the reaction to stir at room temperature for 12-24 hours until completion, as monitored by LC-MS.
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Work-up and Purification:
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The resulting crude oil or solid can be purified by column chromatography on silica gel to yield the pure product.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound via reductive amination.
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
A summary of the compound's key properties is essential for handling, storage, and downstream applications.
| Property | Value | Source |
| CAS Number | 1083246-52-9 | [1] |
| Molecular Formula | C₆H₁₁N₃ | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| Predicted Boiling Point | 261.0 ± 15.0 °C | [1] |
| Predicted Density | 1.05 ± 0.1 g/cm³ | [1] |
| Storage Conditions | 2-8°C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Rationale for NMR Analysis:
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¹H NMR: Provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their connectivity to neighboring protons (splitting).
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¹³C NMR: Reveals the number of unique carbon environments in the molecule. A proton-decoupled spectrum gives single lines for each carbon, simplifying the analysis.
Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Splitting Pattern | Integration | Predicted ¹³C Shift (ppm) |
| Imidazole H-2 | ~7.5 | s (singlet) | 1H | ~137 |
| Imidazole H-5 | ~6.8 | s (singlet) | 1H | ~118 |
| Imidazole N-CH₃ | ~3.6 | s (singlet) | 3H | ~33 |
| Methylene (-CH₂-) | ~3.5 | s (singlet) | 2H | ~46 |
| Amine N-CH₃ | ~2.4 | s (singlet) | 3H | ~36 |
| Amine N-H | 1.5 - 2.5 | br s (broad singlet) | 1H | N/A |
Note: The N-H proton signal is often broad and may exchange with trace amounts of D₂O in the solvent, sometimes causing it to disappear. Its chemical shift is highly dependent on concentration and temperature.
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Ensure the spectral width covers the expected range (e.g., 0-10 ppm).
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¹³C NMR Acquisition:
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Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Phase and baseline correct the spectra and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Rationale for MS Analysis:
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High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
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Tandem MS (MS/MS): Induces fragmentation of the parent ion, and the resulting daughter ions provide evidence for the molecule's structure.
Predicted Mass Spectrum Data (Positive ESI Mode):
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Molecular Ion: [M+H]⁺ = 126.1026 (calculated for C₆H₁₂N₃⁺)
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Key Fragments: Fragmentation would likely involve the loss of the methylamine group or cleavage at the benzylic-type position.
Caption: A plausible ESI-MS/MS fragmentation pathway for the protonated molecule.
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Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile/water.
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Chromatography (Optional but Recommended):
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Inject the sample onto a C18 reverse-phase HPLC column.
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Use a gradient elution with mobile phases such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. This separates the compound of interest from any potential impurities before it enters the mass spectrometer.
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Mass Spectrometer Conditions (ESI+):
-
Set the instrument to positive ion mode.
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Scan a mass range appropriate for the compound (e.g., m/z 50-300).
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Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
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For MS/MS, select the m/z 126 ion as the precursor and apply collision energy to induce fragmentation.
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Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.
Rationale for IR Analysis: The IR spectrum will provide confirmatory evidence for the N-H bond of the secondary amine, C-H bonds of the methyl and methylene groups, and the characteristic vibrations of the imidazole ring.[3]
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 3500 | N-H (Secondary Amine) | Stretch (typically weak/moderate) |
| 2850 - 3150 | C-H (sp³ and sp²) | Stretch |
| 1500 - 1650 | C=N, C=C (Imidazole Ring) | Stretch |
| 1000 - 1350 | C-N | Stretch |
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Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
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Sample Application: Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal.
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Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Overall Characterization Workflow
A logical flow of analysis ensures that each step builds upon the last, leading to a comprehensive and validated characterization of the molecule.
Caption: Recommended workflow for the comprehensive characterization of the title compound.
Safety and Handling
While specific toxicology data for this compound is not available, its structure as a substituted amine and imidazole suggests that prudent safety measures are necessary. Hazards can be inferred from structurally similar compounds.[4][5]
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. The primary amine isomer is classified as causing skin and eye irritation/damage and respiratory irritation.[4][5] It is also harmful if swallowed.[4]
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
References
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MySkinRecipes. (n.d.). Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). (1-methyl-1H-imidazol-4-yl)methanamine. Retrieved January 17, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 1H-Imidazole, 1-methyl- IR Spectrum. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 1-Methyl-N,N-bis(trimethylsilyl)-4-[(trimethylsilyl)oxy]-1H-imidazol-2-amine Mass Spectrum. Retrieved January 17, 2026, from [Link]
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Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research. Retrieved January 17, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved January 17, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
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Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 1H-Imidazole, 1-methyl- Mass Spectrum. Retrieved January 17, 2026, from [Link]
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MDPI. (2020). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. Retrieved January 17, 2026, from [Link]
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